molecular formula C10H7ClFN3O B10920636 4-chloro-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide

4-chloro-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10920636
M. Wt: 239.63 g/mol
InChI Key: MIRMHANYLPCSTD-UHFFFAOYSA-N
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Description

4-chloro-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole carboxamides. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both chloro and fluoro substituents in the molecule imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2-fluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of derivatives with different substituents.

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-chloro-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.

    Material Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both chloro and fluoro substituents on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and specificity towards certain molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7ClFN3O

Molecular Weight

239.63 g/mol

IUPAC Name

4-chloro-N-(2-fluorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C10H7ClFN3O/c11-6-5-13-15-9(6)10(16)14-8-4-2-1-3-7(8)12/h1-5H,(H,13,15)(H,14,16)

InChI Key

MIRMHANYLPCSTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=NN2)Cl)F

Origin of Product

United States

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